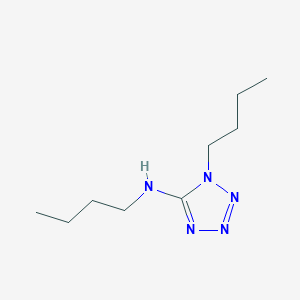
N,1-dibutyltetrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-dibutyltetrazol-5-amine is a compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dibutyltetrazol-5-amine typically involves the cycloaddition reaction of nitriles and azides. One common method is the reaction of butylamine with triethyl orthoformate and sodium azide in the presence of a catalyst such as zinc chloride. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
N,1-dibutyltetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding tetrazole oxides.
Reduction: Dibutylamine derivatives.
Substitution: Various substituted tetrazoles depending on the electrophile used.
科学的研究の応用
N,1-dibutyltetrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex tetrazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its use in drug development, particularly as a bioisostere for carboxylic acids in pharmaceuticals.
Industry: Utilized in the production of energetic materials and as a stabilizer in photographic chemicals
作用機序
The mechanism of action of N,1-dibutyltetrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The tetrazole ring’s ability to mimic carboxylic acids allows it to interact with various receptors and enzymes, leading to its diverse biological effects .
類似化合物との比較
Similar Compounds
1,5-disubstituted tetrazoles: Share similar structural features but differ in the substituents attached to the tetrazole ring.
5-substituted tetrazoles: Have a single substituent at the 5-position, making them less complex than N,1-dibutyltetrazol-5-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dibutyl groups enhance its lipophilicity, making it more suitable for applications requiring membrane permeability .
特性
CAS番号 |
91055-09-3 |
|---|---|
分子式 |
C9H19N5 |
分子量 |
197.28 g/mol |
IUPAC名 |
N,1-dibutyltetrazol-5-amine |
InChI |
InChI=1S/C9H19N5/c1-3-5-7-10-9-11-12-13-14(9)8-6-4-2/h3-8H2,1-2H3,(H,10,11,13) |
InChIキー |
QSEALVGJDWLJBZ-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=NN=NN1CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















